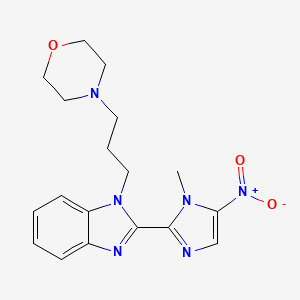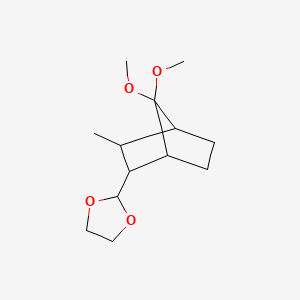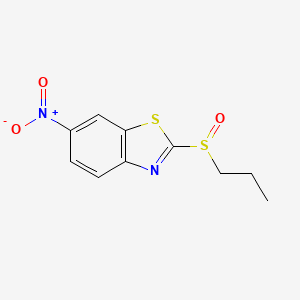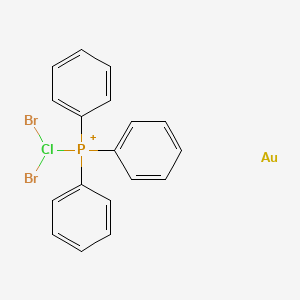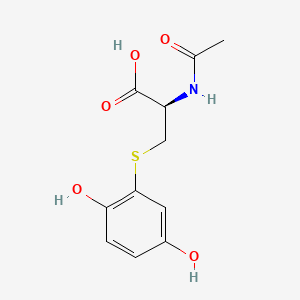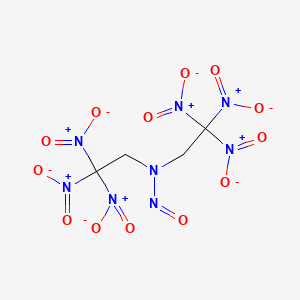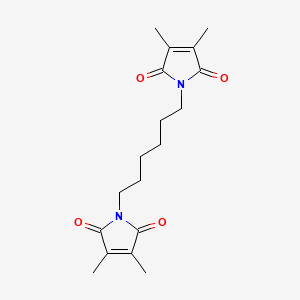
1,1'-(Hexane-1,6-diyl)bis(3,4-dimethyl-1H-pyrrole-2,5-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Hexane-1,6-diyl)bis(3,4-dimethyl-1H-pyrrole-2,5-dione): is a synthetic organic compound characterized by its unique structure, which includes two pyrrole-2,5-dione rings connected by a hexane-1,6-diyl linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Hexane-1,6-diyl)bis(3,4-dimethyl-1H-pyrrole-2,5-dione) typically involves the reaction of 3,4-dimethyl-1H-pyrrole-2,5-dione with hexane-1,6-diyl dibromide under specific conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The presence of a base, such as potassium carbonate (K2CO3), facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Hexane-1,6-diyl)bis(3,4-dimethyl-1H-pyrrole-2,5-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyrrole rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
1,1’-(Hexane-1,6-diyl)bis(3,4-dimethyl-1H-pyrrole-2,5-dione) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,1’-(Hexane-1,6-diyl)bis(3,4-dimethyl-1H-pyrrole-2,5-dione) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(Hexane-1,6-diyl)bis(3-phenylurea): Similar structure with phenylurea groups instead of pyrrole-2,5-dione rings.
1,1’-(Hexane-1,6-diyl)bis(5-oxopyrrolidine-3-carboxylic acid): Contains oxopyrrolidine rings instead of dimethylpyrrole rings.
1,1’-(Hexane-1,6-diyl)bis(indoline-2,3-dione): Features indoline-2,3-dione rings instead of pyrrole-2,5-dione rings.
Uniqueness
1,1’-(Hexane-1,6-diyl)bis(3,4-dimethyl-1H-pyrrole-2,5-dione) is unique due to its specific combination of pyrrole-2,5-dione rings and hexane-1,6-diyl linker, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
27692-45-1 |
|---|---|
Fórmula molecular |
C18H24N2O4 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
1-[6-(3,4-dimethyl-2,5-dioxopyrrol-1-yl)hexyl]-3,4-dimethylpyrrole-2,5-dione |
InChI |
InChI=1S/C18H24N2O4/c1-11-12(2)16(22)19(15(11)21)9-7-5-6-8-10-20-17(23)13(3)14(4)18(20)24/h5-10H2,1-4H3 |
Clave InChI |
MHEABDMBNQMUEV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(C1=O)CCCCCCN2C(=O)C(=C(C2=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5-Dihydrospiro[2,4-benzodithiepine-3,1'-cyclohexane]](/img/structure/B14679213.png)

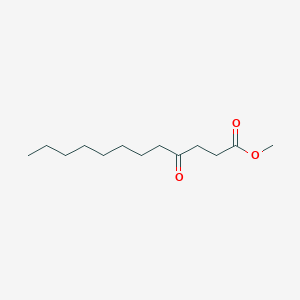
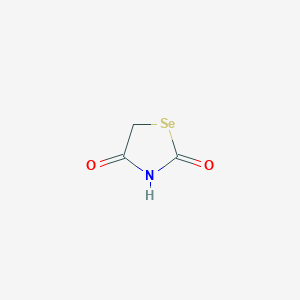
![Acetic acid;2,6-dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14679256.png)
